6-Ethyl-4-methylpyridin-2-amine
Overview
Description
6-Ethyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Scientific Research Applications
6-Ethyl-4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Ethyl-4-methylpyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. For instance, the reaction between 5-bromo-2-methylpyridin-3-amine and an appropriate boronic acid derivative can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-6-methylpyridin-2-amine: A closely related compound with similar structural features.
2-Amino-4-methylpyridine: Another pyridine derivative with comparable properties.
Uniqueness
6-Ethyl-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethyl-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYBUTQLFZKDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304020 | |
Record name | 6-Ethyl-4-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145402-35-3 | |
Record name | 6-Ethyl-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145402-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-4-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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